N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine scaffold fused to a phenyl group, with a thiophene-substituted acetamide moiety.
This compound is synthesized via multi-step reactions, likely involving condensation of imidazo[1,2-a]pyridine precursors with thiophene-2-carbaldehyde derivatives, followed by acetamide functionalization . Its structural complexity and hybrid aromatic-heterocyclic system make it a candidate for drug discovery, particularly in neurological or antiparasitic applications .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(12-14-6-5-11-24-14)21-16-8-2-1-7-15(16)17-13-22-10-4-3-9-18(22)20-17/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJMIPFSFEDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Thiophene Ring: The thiophene ring is attached via a similar coupling reaction, ensuring the correct positioning of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the imidazopyridine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully or partially reduced derivatives of the original compound.
Scientific Research Applications
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
(a) Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrazine
The compound TH7528 (N-(2-(pyridin-2-yl)ethyl)-6-(thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine) replaces the pyridine ring with a pyrazine system. Pyrazine introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This modification may alter solubility and target selectivity compared to the tetrahydroimidazo[1,2-a]pyridine core .
(b) Saturated vs. Unsaturated Rings
Substituent Modifications
(a) Acetamide Functionalization
Thiophen-2-yl vs. Aryl/Alkyl Groups :
The thiophene moiety in the target compound provides sulfur-based π-π interactions and moderate lipophilicity. In contrast, analogues like N-(3,4-difluorophenyl)-2-(pyridin-2-ylthio)acetamide () exhibit halogen-substituted aryl groups, which may improve membrane permeability but reduce metabolic stability .- Position of Substitution: Compounds such as 2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide () feature a chlorophenoxy group instead of thiophene, altering steric bulk and electronic properties. This substitution could influence target affinity in kinase or GPCR inhibition .
(b) N-Substitution on Imidazo[1,2-a]pyridine
The target compound lacks N-alkylation on the imidazo[1,2-a]pyridine ring, whereas derivatives like 7-methyl-8-oxo-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide () incorporate methyl and oxo groups, modulating solubility and enzymatic recognition .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The thiophene group balances lipophilicity and polarity, favoring blood-brain barrier penetration for CNS targets.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydroimidazo[1,2-a]pyridine moiety
- Phenyl group
- Thienyl group
This unique combination is believed to contribute to its diverse biological activities.
Research indicates that compounds with a tetrahydroimidazo[1,2-a]pyridine structure can interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It potentially modulates the activity of certain receptors linked to critical physiological processes.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There are indications of its effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some research points to potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial activity against several strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
Case Study 3: Neuroprotective Potential
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, the compound showed a marked reduction in cell death. This suggests its potential application in treating conditions like Alzheimer's disease.
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of this compound have provided insights into:
- Absorption and Metabolism : Studies indicate favorable absorption characteristics and metabolic stability.
- Toxicity Assessment : Preliminary toxicity screenings in animal models revealed low toxicity levels at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of imidazo[1,2-a]pyridine precursors followed by coupling with thiophene-acetamide derivatives. Key steps include:
- Cyclization : Use of hydrazine hydrate and formaldehyde under reflux to form the tetrahydroimidazo[1,2-a]pyridine core .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the phenylamine group and thiophene-acetic acid derivative .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) are critical for >70% yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-a]pyridine ring and acetamide linkage .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₄OS: 397.15) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC <10 µg/mL) and Escherichia coli .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
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Core Modifications : Introduce substituents (e.g., halogens, methoxy) at positions 5 and 8 of the tetrahydroimidazo[1,2-a]pyridine to enhance target binding .
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Acetamide Variations : Replace thiophene with furan or pyridine rings to modulate lipophilicity (logP) and solubility .
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Data-Driven SAR : Use hierarchical clustering of IC₅₀ values from analogs (see Table 1 ) to identify critical pharmacophores .
Table 1 : Bioactivity of Structural Analogs
Compound Modification Target Activity (IC₅₀) Key Structural Feature Thiophene → Furan Kinase X: 0.8 µM Increased π-π stacking Imidazo[1,2-a]pyridine methylation Protease Y: 12 µM Enhanced hydrophobic interactions
Q. How should researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
- Structural Validation : Re-analyze compound batches via X-ray crystallography to rule out polymorphism or degradation .
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) to identify protocol-dependent variability .
Q. What computational strategies are effective for predicting target interactions and off-target liabilities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6XYZ for kinase targets) to predict binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Off-Target Profiling : SwissTargetPrediction to rank potential off-targets (e.g., GPCRs, ion channels) .
Q. What strategies are recommended for identifying the compound’s mechanism of action when initial target hypotheses fail?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interactomes .
- CRISPR Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .
- Metabolomics : LC-MS-based profiling to trace metabolic perturbations (e.g., TCA cycle intermediates) .
Methodological Notes
- Data Reproducibility : Always include internal controls (e.g., staurosporine for cytotoxicity assays) and report p-values with Bonferroni correction .
- Ethical Compliance : Adhere to NIH guidelines for in vitro/in vivo studies (e.g., IACUC protocols for animal models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
